Antisialogogue Duration vs. Atropine
In a direct head-to-head clinical comparison in pre-surgical patients, deptropine citrate produced an antisialogogue effect that was less intense than that of atropine sulphate but of significantly longer duration, while notably not causing tachycardia [1]. The quantitative observations were: deptropine did not elevate heart rate, whereas atropine frequently produces tachycardia. The vagolytic action of deptropine was considered less satisfactory than atropine for preventing bradycardia during strabismus surgery, establishing a differentiated benefit-risk profile for procedures where prolonged secretion control without cardiac acceleration is desired.
Longer duration vs. atropine; no tachycardia reported
May support premedication research models requiring sustained secretion control
Strabismus surgery premedication trial; qualitative outcome context
| Evidence Dimension | Duration of salivary suppression and heart rate effect |
|---|---|
| Target Compound Data | Longer duration than atropine; no tachycardia observed |
| Comparator Or Baseline | Atropine sulphate: shorter duration of antisialogogue action; tachycardia observed |
| Quantified Difference | Duration: longer (not quantified in hours). Heart rate: no tachycardia for deptropine vs. tachycardia for atropine (qualitative outcome) |
| Conditions | Clinical trial in patients undergoing premedication for strabismus surgery; deptropine citrate and atropine sulphate administered pre-operatively |
Why This Matters
When selecting a premedication agent where prolonged reduction of salivary secretions is required without the risk of tachycardia, deptropine dihydrogen citrate provides a clinically meaningful advantage over atropine.
- [1] Cam JF, Gleave CMT. A comparison of deptropine citrate (Brontina) with atropine for premedication. Br J Anaesth. 1968;40(11):885–889. https://doi.org/10.1093/bja/40.11.885 View Source
